(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one
Description
This compound is a complex oxygenated bicyclic polyketide with a unique scaffold characterized by a 3-oxabicyclo[12.4.0]octadeca framework. Key structural features include:
- Z-configuration at the 6,12-diene positions, influencing its three-dimensional conformation and biological interactions.
- A methyl substituent at position 4 and a 2-one (ketone) group, critical for its reactivity and stability.
Its stereochemical configuration was resolved via NMR and NOESY correlations, with optical rotation data (+10.7) confirming the 3′R-configuration .
Properties
IUPAC Name |
(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3/b6-4-,7-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLRDGTYHVUAY-YASZFYPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C\C(C(C(C/C=C\C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of bicyclic compounds characterized by multiple hydroxyl groups and a methoxy group. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that (6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it can effectively neutralize free radicals:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
These findings suggest potential protective effects against oxidative stress-related diseases.
Cytotoxicity Studies
In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results indicate that the compound may induce apoptosis in cancer cells via the mitochondrial pathway.
The biological activity of this compound is attributed to its ability to interact with cellular membranes and influence signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The presence of hydroxyl groups facilitates hydrogen bonding with enzyme active sites.
- Membrane Disruption : The lipophilic nature of the methoxy group enhances membrane permeability.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound significantly reduced bacterial load in infected mice models when administered at a dosage of 5 mg/kg.
- Cancer Treatment Potential : Research in Cancer Letters highlighted that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models at a concentration of 15 mg/kg.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with bioactive terpenoids and polyketides. Key comparisons include:
- Dendalone 3-Hydroxybutyrate : Shares a hydroxylation pattern and stereochemical features with the target compound. However, it lacks the methoxy group and 3-oxabicyclo framework, resulting in reduced polarity and distinct bioactivity .
- Scalarane Sesterterpenoids: Both exhibit antileukemic properties, but scalarane derivatives typically feature aldehyde or ester moieties instead of the ketone and methoxy groups seen in the target compound .
- Flavonoid Derivatives (e.g., Isorhamnetin-3-O-Glycoside): While functionally divergent, these compounds highlight the importance of hydroxyl/methoxy substitutions in modulating bioactivity .
Computational and Experimental Similarity Assessments
- QSAR and SAR Models : Unlike traditional QSAR models that compare compounds to entire chemical populations, the target compound’s similarity to scalarane derivatives was assessed via fragment-based SAR models, emphasizing conserved hydroxyl/methoxy groups .
- Proteomic Interaction Signatures (CANDO Platform): The target compound’s proteomic profile diverges from flavonoid glycosides but overlaps with scalarane sesterterpenoids, suggesting shared multitarget mechanisms .
- Graph-Based Structure Comparison: Algorithms treating molecules as graphs (nodes = atoms, edges = bonds) identified maximal common subgraphs between the target compound and scalarane derivatives, validating conserved bicyclic cores but differing functionalization .
Limitations in Structural Similarity Predictions
- Gene Expression Correlation : Structural similarity (e.g., ECFP4 fingerprints) shows only a 30% chance of correlating with similar gene expression profiles, underscoring the need for multi-omics integration .
- Computational Challenges : Graph isomorphism methods for large molecules (e.g., bicyclic polyketides) face NP-hard complexity, necessitating heuristic optimizations .
Key Research Findings
- Stereochemical Specificity : The 3′R-configuration and Z,Z-diene geometry are critical for the target compound’s bioactivity, distinguishing it from E-configuration analogs .
- Functional Group Synergy : The tetrahydroxy-methoxy pattern enhances solubility and target binding compared to less-oxygenated scalarane analogs .
- Tool Advancements : Platforms like SimilarityLab and CANDO enable rapid identification of structurally or functionally similar compounds, accelerating drug repurposing efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
